molecular formula C15H18N2O2 B5735489 N'-(3-acetylphenyl)-N,N-diallylurea

N'-(3-acetylphenyl)-N,N-diallylurea

Cat. No.: B5735489
M. Wt: 258.32 g/mol
InChI Key: MAWKMETXMLLOGX-UHFFFAOYSA-N
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Description

N’-(3-acetylphenyl)-N,N-diallylurea is an organic compound that features a urea functional group substituted with a 3-acetylphenyl group and two allyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-acetylphenyl)-N,N-diallylurea typically involves the reaction of 3-acetylphenyl isocyanate with diallylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Preparation of 3-acetylphenyl isocyanate: This can be achieved by reacting 3-acetylphenylamine with phosgene or a phosgene substitute such as triphosgene.

    Reaction with diallylamine: The 3-acetylphenyl isocyanate is then reacted with diallylamine in an inert solvent like dichloromethane or toluene, under reflux conditions to yield N’-(3-acetylphenyl)-N,N-diallylurea.

Industrial Production Methods

Industrial production methods for N’-(3-acetylphenyl)-N,N-diallylurea would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer phosgene substitutes and greener solvents can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N’-(3-acetylphenyl)-N,N-diallylurea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The allyl groups can participate in substitution reactions, particularly nucleophilic substitution, where the allyl group is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 3-(carboxyphenyl)-N,N-diallylurea.

    Reduction: 3-(hydroxyphenyl)-N,N-diallylurea.

    Substitution: Various substituted ureas depending on the nucleophile used.

Scientific Research Applications

N’-(3-acetylphenyl)-N,N-diallylurea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(3-acetylphenyl)-N,N-diallylurea involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological molecules, while the allyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a urea group.

    N-(3-acetylphenyl)-N-ethyl-N-methylcarbamate: Contains a carbamate group instead of a urea group.

Uniqueness

N’-(3-acetylphenyl)-N,N-diallylurea is unique due to the presence of both the acetyl and diallyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3-acetylphenyl)-1,1-bis(prop-2-enyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-4-9-17(10-5-2)15(19)16-14-8-6-7-13(11-14)12(3)18/h4-8,11H,1-2,9-10H2,3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWKMETXMLLOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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